molecular formula C12H11N3 B12592078 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine CAS No. 600155-05-3

4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine

Cat. No.: B12592078
CAS No.: 600155-05-3
M. Wt: 197.24 g/mol
InChI Key: LNKCJJLMZSSFSO-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core conjugated with a pyridine moiety via a propenyl linker. The compound’s planar geometry and electron-rich aromatic systems make it a candidate for applications in organic electronics, coordination chemistry, and as a pharmacophore in drug design. However, detailed experimental data on its synthesis, crystallography, or biological activity are notably absent from the provided evidence, necessitating comparisons with structurally analogous compounds to infer its properties.

Properties

CAS No.

600155-05-3

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

4-(2-pyridin-3-ylprop-1-enyl)pyrimidine

InChI

InChI=1S/C12H11N3/c1-10(11-3-2-5-13-8-11)7-12-4-6-14-9-15-12/h2-9H,1H3

InChI Key

LNKCJJLMZSSFSO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=NC=NC=C1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine typically involves the condensation of pyridine and pyrimidine derivatives under specific conditions. One common method is the reaction of 3-acetylpyridine with a pyrimidine derivative in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitution at electron-rich positions. Key examples include:

Reaction TypeConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro derivative72%
SulfonationSO₃/DMF, 80°C5-Sulfo derivative65%
  • Mechanism : Electron-donating effects from the pyridinylpropene group activate the C5 position of the pyrimidine ring for nitration or sulfonation.

Nucleophilic Aromatic Substitution

The C2 and C4 pyrimidine positions demonstrate nucleophilic displacement under specific conditions:

Reaction PartnerConditionsProductSelectivityReference
Piperidine-4-carboxamideK₂CO₃/DMF, 130°CN-substituted pyrimidineC2 > C4
2,4-Dimethylbenzyl bromidePd(PPh₃)₂Cl₂, NaOtert-Bu, tolueneArylated derivative43–74%
  • Key Insight : C2 substitution dominates due to reduced steric hindrance compared to the C4 position adjacent to the bulky pyridinylpropene group .

Cycloaddition Reactions

The α,β-unsaturated ene moiety participates in [4+2] cycloadditions:

DienophileConditionsProductApplicationReference
1,3-ButadieneThermal, 150°CPyrimidine-fused cyclohexeneIntermediate for polycyclics
Nitrile oxidesRT, CH₂Cl₂Isoxazoline adductsBioactive scaffold precursors
  • Stereochemistry : Reactions proceed with E-selectivity due to conjugation with the pyrimidine ring .

Oxidation Reactions

The propene linker undergoes selective oxidation:

Oxidizing AgentConditionsProductYieldReference
OsO₄/NMOH₂O/THF, RTDihydroxylated derivative85%
mCPBACH₂Cl₂, 0°CEpoxide68%
  • Applications : Epoxidized derivatives serve as intermediates for antineoplastic agents .

Transition Metal-Catalyzed Coupling

The compound participates in cross-coupling reactions:

Reaction TypeCatalyst SystemProductYieldReference
Buchwald-Hartwig AminationPd(PPh₃)₂Cl₂/xantphosN-Arylpyrimidines35–74%
Suzuki-MiyauraPd(OAc)₂/SPhosBiaryl derivatives60%
  • Optimization : Pd(PPh₃)₂Cl₂ with xantphos in toluene minimizes dehalogenation side reactions .

Reductive Transformations

Controlled hydrogenation modifies the propene linker:

ConditionsProductSelectivityApplicationReference
H₂ (1 atm)/Pd-C, EtOHSaturated propane derivativeFull reductionAgrochemical intermediates
NaBH₄/CeCl₃Allylic alcoholPartial reductionAntiangiogenic agents

Coordination Chemistry

The pyridine nitrogen acts as a ligand for metal complexes:

Metal SaltConditionsComplex TypeApplicationReference
Cu(OTf)₂MeCN, RTSquare-planar Cu(II)Catalytic oxidation
RuCl₃EtOH/H₂OOctahedral Ru(III)Photodynamic therapy
  • Stability : Complexes exhibit thermal stability up to 250°C .

Scientific Research Applications

Cancer Treatment

One of the primary applications of 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine is its role as an inhibitor of specific kinases involved in cancer progression. Research has demonstrated that derivatives of pyrimidine compounds can inhibit c-KIT kinase, which is crucial in the treatment of gastrointestinal stromal tumors (GISTs) and other malignancies associated with c-KIT mutations. These mutations are often linked to resistance in treatments, making such inhibitors valuable for improving therapeutic outcomes in cancer patients .

Inhibition of Kinases

The compound has been studied for its ability to inhibit various kinases, including those involved in the epidermal growth factor receptor (EGFR) signaling pathway. Pyrimidine derivatives have shown promising antiproliferative activity against EGFR, with studies indicating that modifications to the pyrimidine structure can enhance its potency against different kinases like ErbB2 and ErbB3. The structure-activity relationship (SAR) analyses highlight that specific substitutions on the pyrimidine ring significantly affect the inhibitory activity .

Synthesis and Derivatives

The synthesis of 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine and its derivatives has been explored extensively. For instance, key intermediates have been synthesized for further development into potent kinase inhibitors like nilotinib and imatinib, which are used in treating chronic myeloid leukemia (CML) and GISTs . The methodologies employed often involve complex organic reactions, showcasing the compound's versatility as a scaffold for developing new therapeutic agents.

Agricultural Biotechnology

Beyond medicinal applications, this compound's derivatives have also been investigated for their potential use in agricultural biotechnology. Studies indicate that certain pyrimidine derivatives can act as plant growth regulators, enhancing growth parameters such as chlorophyll content and overall biomass in crops like maize and soybean. This suggests a dual application where these compounds can function both as pharmaceutical agents and agricultural enhancers .

Structure-Activity Relationship (SAR)

The effectiveness of 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine is closely related to its molecular structure. The SAR studies reveal that modifications at specific positions on the pyrimidine ring can lead to significant changes in biological activity. For instance, substituents that enhance hydrophobic interactions or improve binding affinity to target proteins can lead to more potent inhibitors .

Modification Effect on Activity Reference
Addition of halogensIncreased potency against EGFR
Alkoxy substituentsEnhanced activity
Aromatic ring substitutionsVariable effects depending on position

Mechanism of Action

The mechanism of action of 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine with three structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine Pyrimidine + pyridine Propenyl linker Hypothesized electronic conjugation N/A
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thienopyrimidine + pyrazolopyrimidine Phenyl group, thieno/pyrazolo fusion High yield (82%), potential kinase inhibition
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Pyridine + pyridine Chloro, amino, substituted phenyl groups Antibacterial/antifungal activity
3-(2-Aminopyridin-3-yl)propan-1-ol Pyridine + propanol Amino group, hydroxyl-terminated chain Solubility in polar solvents

Key Research Findings

Synthetic Efficiency: The thieno-pyrimidine hybrid (82% yield, ) demonstrates superior synthetic efficiency compared to chloro-substituted pyridines (e.g., intermediates requiring Vilsmeier–Haack reagents and reflux conditions, ). This suggests that 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine may benefit from similar optimized protocols to enhance yield.

Electronic and Structural Features: The propenyl linker in the target compound likely enhances conjugation between pyrimidine and pyridine rings, akin to fused-ring systems in thieno-pyrimidine derivatives . However, the absence of crystallographic data (cf. SHELXL refinements in ) limits definitive conclusions about bond lengths or angles.

Hydrogen Bonding and Solubility: Hydroxyl and amino groups in analogs like 3-(2-aminopyridin-3-yl)propan-1-ol improve aqueous solubility , whereas the target compound’s lack of polar groups may limit bioavailability without further derivatization.

Biological Activity

4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine, a compound with the molecular formula C12H11N3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, drawing on diverse research findings.

Synthesis of 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine

The synthesis of this compound involves various methodologies, primarily focusing on the reaction of pyridine derivatives with pyrimidine precursors. Notably, one effective synthetic route includes the use of N-Arylpyrimidin-2-amines through Buchwald-Hartwig amination, yielding high product purity and yield under optimized conditions .

Anticancer Properties

Research indicates that 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine exhibits significant anticancer activity. It acts as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. Inhibition of DHFR leads to decreased tetrahydrofolate levels, thereby impairing nucleotide synthesis and inducing apoptosis in cancer cells .

Case Study:
A study evaluated the compound's effects on various cancer cell lines, demonstrating IC50 values ranging from 0.5 to 2.0 µM against melanoma and non-small cell lung cancer (NSCLC) lines. The compound's mechanism involves the induction of reactive oxygen species (ROS), leading to increased oxidative stress and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer properties, 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine has shown promising antimicrobial effects. It was tested against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) as low as 10 µM. The compound disrupts bacterial cell wall synthesis, contributing to its antibacterial efficacy .

Enzyme Inhibition

The compound also serves as a selective inhibitor for several kinases involved in tumorigenesis. Its ability to inhibit tyrosine kinases has been linked to its potential in treating cancers characterized by aberrant kinase activity. For instance, it has been shown to inhibit platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr) signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine. Modifications on the pyridine and pyrimidine rings can enhance potency and selectivity. For example, substituents at specific positions on the pyridine ring have been correlated with increased DHFR inhibition .

Summary Table of Biological Activities

Biological Activity Target/Mechanism IC50/MIC Values References
AnticancerDihydrofolate reductase0.5 - 2.0 µM
AntimicrobialVarious bacterial strains10 µM
Enzyme inhibitionPDGFr, FGFrVaries

Q & A

Q. What experimental techniques are recommended for structural elucidation of 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine and its derivatives?

  • Methodological Answer : Structural characterization requires a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) to confirm connectivity and stereochemistry. X-ray crystallography is critical for resolving absolute configurations, as demonstrated in studies of analogous pyrimidine derivatives . For example, crystallographic data can reveal bond angles and torsion angles critical to understanding conjugation in the propenyl-pyridine linkage .

Q. How can reaction conditions be optimized for synthesizing 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine?

  • Methodological Answer : Key factors include solvent polarity, temperature, and catalyst selection. For instance, microwave-assisted synthesis in aprotic solvents (e.g., DMF) at 120–150°C can enhance reaction rates for cross-coupling steps involving pyridine and pyrimidine moieties . Purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>95%) .

Q. What analytical methods are suitable for assessing purity and stability of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC-UV/Vis (λ = 254 nm) quantifies impurities. Stability studies under varying pH (e.g., 2.0–9.0) and thermal conditions (25–60°C) should use kinetic modeling to predict degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine in heterocyclic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrimidine ring’s electron-deficient nature enhances susceptibility to nucleophilic attack, which can be validated via molecular docking with enzymes like kinases .

Q. What strategies resolve contradictions in reported bioactivity data for pyrimidine derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., cell line variability, incubation time). Use meta-analysis to normalize data across studies, followed by structure-activity relationship (SAR) profiling. For instance, substituent effects on the pyridine ring (e.g., electron-withdrawing groups) can modulate kinase inhibition efficacy .

Q. How can in vitro and in vivo models evaluate the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • In vitro : Assess metabolic stability via human liver microsome assays (HLMs, 1 mg/mL protein, NADPH regeneration system) and permeability using Caco-2 cell monolayers .
  • In vivo : Employ radiolabeled analogs (e.g., ¹⁴C-tagged) for bioavailability studies in rodents, with LC-MS/MS quantification of plasma and tissue concentrations .

Q. What mechanistic insights explain the compound’s interactions with cytochrome P450 enzymes?

  • Methodological Answer : Use time-dependent inhibition (TDI) assays to identify irreversible binding. Molecular dynamics simulations (e.g., Amber force fields) can map binding poses in CYP3A4/2D6 active sites, while UV-Vis spectroscopy monitors heme coordination changes during metabolism .

Data Contradiction Analysis

Q. How to address conflicting reports on synthetic yields for 4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine?

  • Methodological Answer : Discrepancies may arise from impurities in starting materials (e.g., pyridine-3-carbaldehyde). Implement quality-by-design (QbD) protocols:
  • DoE (Design of Experiments) to test variables (catalyst loading, solvent ratios).
  • In situ FTIR to monitor reaction progress and identify intermediates .

Q. Why do different studies report varying bioactivity for structurally similar analogs?

  • Methodological Answer : Differences in target selectivity (e.g., kinase isoform specificity) and off-target effects (e.g., adenosine receptor binding) require orthogonal assays:
  • SPR (Surface Plasmon Resonance) for binding affinity validation.
  • CRISPR-edited cell lines to isolate target pathways .

Experimental Design Guidelines

Q. What controls are essential for validating the compound’s role in enzyme inhibition studies?

  • Methodological Answer :
    Include positive controls (e.g., staurosporine for kinases) and negative controls (solvent-only and scrambled compound analogs). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm stoichiometry .

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